molecular formula C9H12N2O2 B11912995 7-Ethenyl-1,3-diazaspiro[4.4]nonane-2,4-dione CAS No. 906456-05-1

7-Ethenyl-1,3-diazaspiro[4.4]nonane-2,4-dione

Katalognummer: B11912995
CAS-Nummer: 906456-05-1
Molekulargewicht: 180.20 g/mol
InChI-Schlüssel: DQOIBJHKCVPVCF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Ethenyl-1,3-diazaspiro[4.4]nonane-2,4-dione is a chemical compound with the molecular formula C7H10N2O2. It belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom. This compound is also known by other names such as 5,5-Tetramethylenehydantoin and 5,5-Tetramethylenespirohydantoin .

Vorbereitungsmethoden

The synthesis of 7-Ethenyl-1,3-diazaspiro[4.4]nonane-2,4-dione typically involves the reaction of cyclopentanone with urea under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the spiro compound. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield .

Analyse Chemischer Reaktionen

7-Ethenyl-1,3-diazaspiro[4.4]nonane-2,4-dione undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

7-Ethenyl-1,3-diazaspiro[4.4]nonane-2,4-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and other materials

Wirkmechanismus

The mechanism of action of 7-Ethenyl-1,3-diazaspiro[4.4]nonane-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Eigenschaften

CAS-Nummer

906456-05-1

Molekularformel

C9H12N2O2

Molekulargewicht

180.20 g/mol

IUPAC-Name

8-ethenyl-1,3-diazaspiro[4.4]nonane-2,4-dione

InChI

InChI=1S/C9H12N2O2/c1-2-6-3-4-9(5-6)7(12)10-8(13)11-9/h2,6H,1,3-5H2,(H2,10,11,12,13)

InChI-Schlüssel

DQOIBJHKCVPVCF-UHFFFAOYSA-N

Kanonische SMILES

C=CC1CCC2(C1)C(=O)NC(=O)N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.